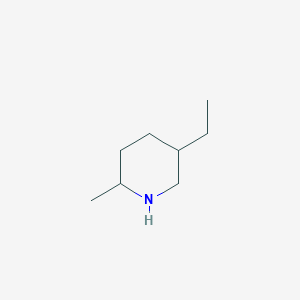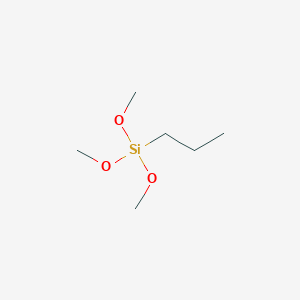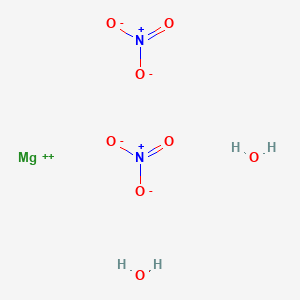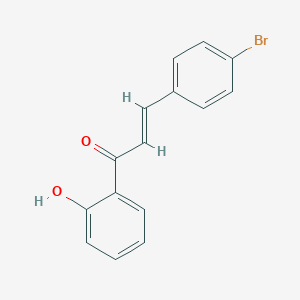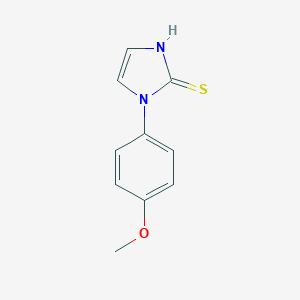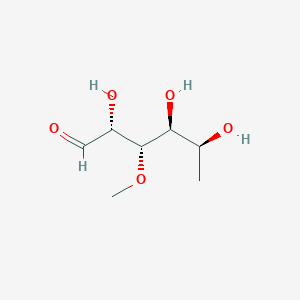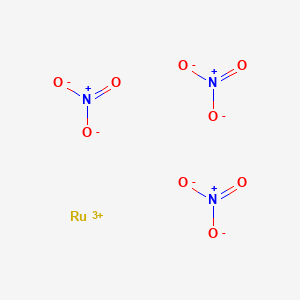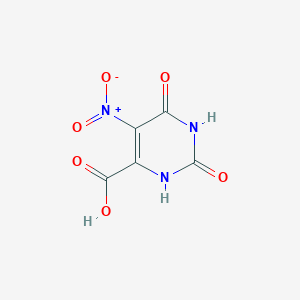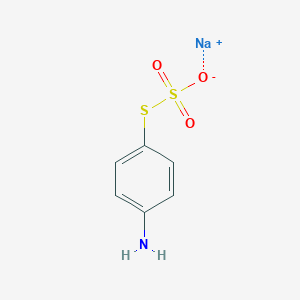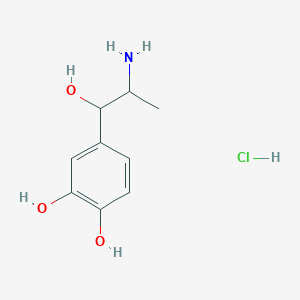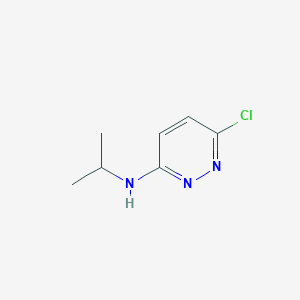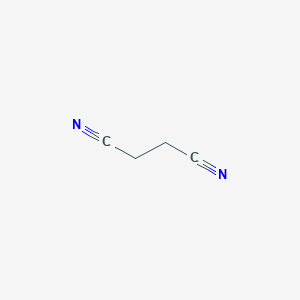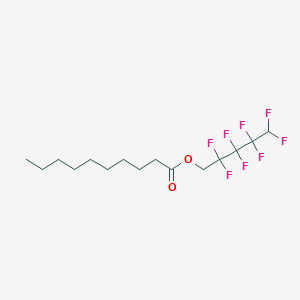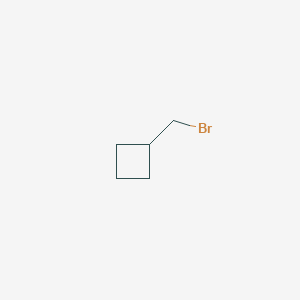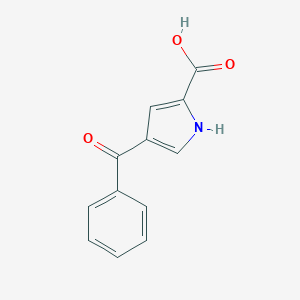
4-benzoyl-1H-pyrrole-2-carboxylic Acid
Übersicht
Beschreibung
4-Benzoyl-1H-pyrrole-2-carboxylic acid is a compound that has been studied for its potential pharmacological properties, particularly its anti-inflammatory and analgesic activities. The compound is part of a broader class of pyrrole derivatives that have been synthesized and evaluated for their therapeutic effects. The interest in this compound is due to its structural characteristics, which allow for interactions with biological targets, potentially leading to desirable pharmacological outcomes .
Synthesis Analysis
The synthesis of 4-benzoyl-1H-pyrrole-2-carboxylic acid derivatives involves the acylation of pyrrole compounds to introduce the benzoyl group. This process is part of a larger synthetic pathway that includes the formation of 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, which are key intermediates in the production of the target compound. The synthesis often employs methods that aim to optimize the yield and purity of the final product, as well as to allow for the introduction of various substituents that can modulate the compound's biological activity .
Molecular Structure Analysis
The molecular structure of 4-benzoyl-1H-pyrrole-2-carboxylic acid and its derivatives has been characterized using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and X-ray diffraction (XRD). These studies provide detailed information about the compound's geometry, electronic structure, and intermolecular interactions, which are crucial for understanding its reactivity and interaction with biological targets. The molecular geometry has also been optimized using computational methods such as density functional theory (DFT), which helps in predicting the compound's behavior in different environments .
Chemical Reactions Analysis
4-Benzoyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including condensation with other reagents to form new derivatives. These reactions are often used to synthesize novel compounds with potential pharmacological activities. For example, the reaction with hydroxylamines and carbazates can lead to the formation of N-substituted pyrazole carboxamides and carbohydrazides, which are of interest for their potential therapeutic applications. The reactivity of the benzoyl group plays a significant role in these transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-benzoyl-1H-pyrrole-2-carboxylic acid derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's formulation and storage. The compound's reactivity, including its ability to form hydrogen bonds and participate in other non-covalent interactions, is also a key aspect of its chemical properties. These characteristics are essential for understanding how the compound interacts with biological systems and for optimizing its pharmacological profile .
Wissenschaftliche Forschungsanwendungen
4-Benzoyl-1H-pyrrole-2-carboxylic Acid derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Compounds such as 5-Benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxylic acid have shown high potency in analgesic assays and minimal gastrointestinal erosion in rats, making them potential candidates for pharmacological evaluation as anti-inflammatory agents (Muchowski et al., 1985).
In another study, similar compounds demonstrated that their analgesic and anti-inflammatory potencies are correlated with the steric and hydrogen-bonding properties of the benzoyl substituent(s), indicating the significance of molecular structure in determining their pharmacological activities (Muchowski et al., 1985).
Ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a novel hydrazide-hydrazone derivative of pyrrole, has been synthesized and characterized using various spectroscopy methods and quantum chemical calculations. This compound demonstrates multiple interactions and is of interest for further experimental and theoretical analysis (Singh et al., 2013).
Research on the synthesis of 4-aminopyrrole-2-carboxylates, including derivatives of 4-benzoyl-1H-pyrrole-2-carboxylic Acid, has been conducted, highlighting the potential for the creation of a diverse range of compounds with various applications (Marcotte & Lubell, 2002).
The absolute configuration of (-)-5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-alpha]pyrrole-1-carboxylic acid, a related compound, has been identified, with the (-)-S isomer showing significantly higher potency in analgesic and anti-inflammatory tests than its (+)-R isomer. This highlights the importance of stereochemistry in the biological activity of these compounds (Guzmán et al., 1986).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-benzoyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11(8-4-2-1-3-5-8)9-6-10(12(15)16)13-7-9/h1-7,13H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOGOXQEINPQGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376962 | |
| Record name | 4-benzoyl-1H-pyrrole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzoyl-1H-pyrrole-2-carboxylic Acid | |
CAS RN |
15372-84-6 | |
| Record name | 4-benzoyl-1H-pyrrole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



